4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the oxadiazole derivative and the benzamide core, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the oxadiazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and chlorophenyl group may play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(3,4-dimethoxyphenethyl)benzamide: Similar structure but with a dimethoxyphenethyl group instead of the oxadiazole ring.
tert-Butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate: Similar structure but with a carbamate group instead of the benzamide core.
Uniqueness
4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is unique due to the presence of both the oxadiazole ring and the chlorophenyl group, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C23H26ClN3O2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H26ClN3O2/c1-15(2)27(22(28)17-6-10-18(11-7-17)23(3,4)5)14-20-25-21(26-29-20)16-8-12-19(24)13-9-16/h6-13,15H,14H2,1-5H3 |
InChI Key |
GXRSUDKHTJXWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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